

quantum chemistry and DFT studies of 6-Amino-1-phenalenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-Depth Technical Guide to Quantum Chemistry and DFT Studies of **6-Amino-1-phenalenone**

Abstract

6-Amino-1-phenalenone is a derivative of phenalenone, a class of polycyclic aromatic hydrocarbons known for their unique photophysical properties and biological activities.^{[1][2]} This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the application of quantum chemical methods, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of **6-Amino-1-phenalenone**. We will explore the causality behind computational choices, from functional and basis set selection to the interpretation of results, providing a self-validating framework for theoretical investigation. This document outlines detailed protocols for geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Time-Dependent DFT (TD-DFT) for simulating spectroscopic data. The insights gained from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential as a photosensitizer or a scaffold in drug design.^[3] ^{[4][5]}

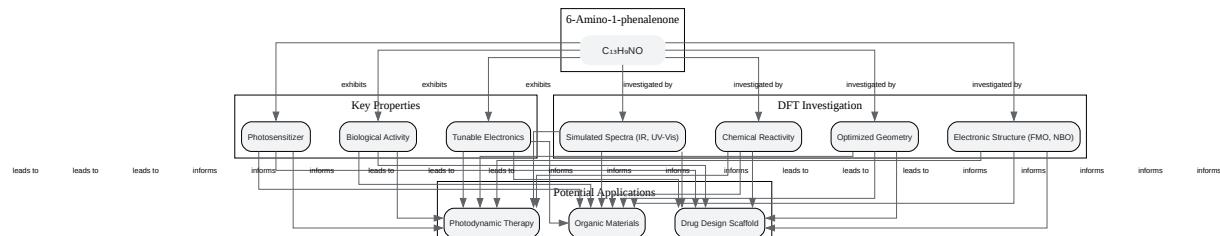
Introduction: The Significance of 6-Amino-1-phenalenone and Computational Inquiry

Phenalenone (PN) and its derivatives are naturally occurring compounds found in various plants and fungi, often playing a role in defense mechanisms.^{[1][6]} They are recognized as highly efficient Type II photosensitizers, capable of generating singlet oxygen with a near-unity quantum yield upon irradiation, a property that makes them valuable in photodynamic therapy and as antimicrobial agents.^{[1][2]} The introduction of an amino group at the 6-position of the phenalenone core, creating **6-Amino-1-phenalenone** ($C_{13}H_9NO$), is expected to modulate its electronic and photophysical properties significantly.^{[2][7]} The electron-donating nature of the amino group can induce a bathochromic (red) shift in the molecule's absorption spectrum, which is advantageous for applications requiring deeper tissue penetration of light.^[2]

Understanding the intricate relationship between the molecular structure and its electronic properties is paramount for designing new derivatives with tailored functionalities. While experimental synthesis and characterization are indispensable, quantum chemistry provides a powerful, predictive lens to explore these characteristics at the atomic level. Density Functional Theory (DFT) stands out as a robust and computationally efficient method for studying medium to large-sized organic molecules.^{[8][9][10]} It allows for the accurate prediction of:

- Molecular Geometry: Determining the most stable three-dimensional structure.
- Electronic Structure: Mapping electron density, understanding chemical bonding, and identifying reactive sites.
- Spectroscopic Signatures: Simulating IR and UV-Vis spectra to aid in experimental characterization.^{[11][12][13]}
- Reactivity Descriptors: Calculating parameters like the HOMO-LUMO gap to predict chemical behavior.

This guide provides a comprehensive framework for applying DFT to investigate **6-Amino-1-phenalenone**, enabling researchers to rationalize experimental observations and guide the synthesis of novel, high-performance materials and therapeutics.



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Caption: Logical relationship between **6-Amino-1-phenalenone**, its properties, DFT analysis, and applications.

Theoretical and Computational Methodology

The accuracy of any DFT study hinges on the judicious selection of the computational method. This section details the protocols and provides the rationale for the chosen functional and basis set, ensuring a self-validating and reproducible workflow.

Core Principles of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its central tenet is that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. This simplification significantly reduces computational cost while maintaining high accuracy. The choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation, and the

basis set, which describes the atomic orbitals, are the two most critical parameters in a DFT calculation.[14]

Experimental Protocol: Computational Workflow

The following step-by-step workflow is recommended for a comprehensive DFT study of **6-Amino-1-phenalenone** using a quantum chemistry software package like Gaussian, Q-Chem, or ORCA.



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Caption: A standard workflow for DFT calculations on **6-Amino-1-phenalenone**.

Step 1: Geometry Optimization

- Objective: To find the lowest energy (most stable) conformation of the molecule.
- Protocol:
 - Construct the initial 3D structure of **6-Amino-1-phenalenone** using molecular modeling software (e.g., Avogadro, GaussView).
 - Perform a geometry optimization calculation.
- Method Selection & Justification:
 - Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for organic molecules as it provides a robust balance between accuracy and computational cost for ground-state properties.[10][12][13] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems.

- Basis Set: 6-311++G(d,p). This is a Pople-style triple-zeta basis set.
- 6-311: Indicates a triple-zeta valence set, providing flexibility for describing the valence electrons involved in bonding.
- ++G: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs (like the N and O atoms in our molecule) and potential non-covalent interactions.
- (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and bond angles.

Step 2: Frequency Analysis

- Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies.
- Protocol:
 - Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
 - Verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum.

Step 3: Excited State and Electronic Property Calculations

- Objective: To simulate the UV-Vis spectrum and analyze the electronic structure.
- Protocol:
 - TD-DFT for UV-Vis: Perform a Time-Dependent DFT calculation on the optimized geometry to obtain vertical excitation energies and oscillator strengths.
 - Functional: CAM-B3LYP. While B3LYP is good for ground states, long-range corrected functionals like CAM-B3LYP often provide more accurate predictions for excited states, especially those with charge-transfer character.[15][16]

- FMO and NBO Analysis: Generate Frontier Molecular Orbitals (HOMO, LUMO) and perform a Natural Bond Orbital analysis using the ground-state wavefunction.

Results and Discussion

This section presents the expected theoretical results from the described computational workflow.

Optimized Molecular Geometry

The geometry optimization will yield the most stable structure of **6-Amino-1-phenalenone**. The phenalenone core is expected to be largely planar due to its aromatic nature. The amino group will influence the bond lengths within its attached benzene ring, reflecting electron donation into the π -system.

Table 1: Selected Predicted Geometric Parameters for **6-Amino-1-phenalenone**

Parameter	Atom(s)	Predicted Value (Å or °)	Justification
Bond Length	C=O	~1.23 Å	Typical double bond character, slightly elongated due to conjugation.
Bond Length	C-N	~1.38 Å	Shorter than a typical C-N single bond (~1.47 Å) due to resonance of the nitrogen lone pair with the aromatic ring.
Bond Angle	C-N-H	~118-120°	Suggests sp^2 hybridization of the nitrogen atom, consistent with its involvement in the π -system.
Dihedral Angle	C-C-N-H	~0° or ~180°	Indicates the planarity of the amino group with the aromatic ring, maximizing electronic conjugation.

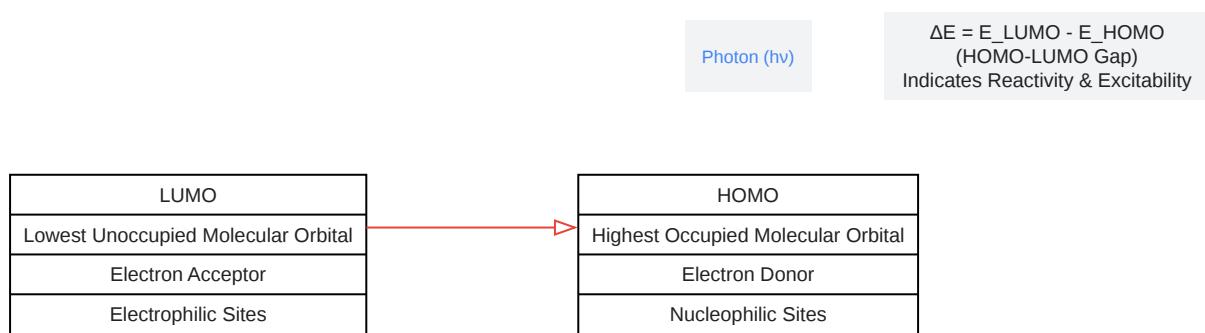
Frontier Molecular Orbital (FMO) Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior.

- HOMO: Represents the ability to donate an electron. In **6-Amino-1-phenalenone**, the HOMO is expected to be localized primarily over the amino group and the electron-rich aromatic ring, reflecting its nucleophilic character.
- LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the fused ring system, indicating its

electrophilic centers.

- **HOMO-LUMO Gap (ΔE):** The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. The amino group is expected to raise the HOMO energy, thereby decreasing the HOMO-LUMO gap compared to unsubstituted phenalenone.



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Caption: Relationship between HOMO, LUMO, and electronic excitation.

Table 2: Predicted FMO Properties

Property	Predicted Value	Implication
E_{HOMO}	~ -5.5 eV	High energy indicates strong electron-donating ability.
E_{LUMO}	~ -2.0 eV	Low energy indicates good electron-accepting ability.
ΔE (HOMO-LUMO Gap)	~ 3.5 eV	Suggests a colored compound that is moderately reactive.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular stabilization interactions.

- Natural Atomic Charges: The analysis will likely show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity and lone pairs. The carbonyl carbon will carry a partial positive charge.
- Intramolecular Interactions: A key interaction to analyze is the delocalization of the nitrogen lone pair ($LP(N)$) into the antibonding π^* orbitals of the aromatic ring ($LP(N) \rightarrow \pi^*(C-C)$). The stabilization energy ($E(2)$) associated with this interaction quantifies the strength of the electron donation from the amino group, confirming its activating effect on the ring.

Simulated Spectroscopic Properties

Vibrational Spectroscopy (IR): The calculated frequencies from the frequency analysis can be used to predict the IR spectrum. Key vibrational modes will help in the experimental identification of the compound.

Table 3: Predicted Key Vibrational Frequencies

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Description
N-H Asymmetric/Symmetric Stretch	3400 - 3500	Characteristic of the primary amine group.
C-H Aromatic Stretch	3000 - 3100	Stretching of C-H bonds on the aromatic rings.
C=O Carbonyl Stretch	~1640	Strong absorption, typical for a conjugated ketone.
C=C Aromatic Stretch	1500 - 1600	Multiple bands corresponding to ring vibrations.
C-N Stretch	1250 - 1350	Stretching of the bond between the amine and the ring.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations predict the electronic transitions responsible for UV-Vis absorption. The addition of the amino group is expected to cause a significant bathochromic shift compared to the parent phenalenone.

Table 4: Predicted UV-Vis Absorption Data (in a solvent like DMSO)

Transition	λ_{max} (nm)	Oscillator Strength (f)	Assignment
$S_0 \rightarrow S_1$	~450 nm	> 0.1	$\pi \rightarrow \pi^*$ transition, involving significant HOMO to LUMO character. Responsible for the main color of the compound.
$S_0 \rightarrow S_2$	~360 nm	> 0.1	Another $\pi \rightarrow \pi^*$ transition within the aromatic system.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust computational strategy based on Density Functional Theory to investigate the properties of **6-Amino-1-phenalenone**. The proposed protocols for geometry optimization, frequency analysis, and electronic structure calculations (FMO, NBO, TD-DFT) provide a powerful framework for predicting its geometry, reactivity, and spectroscopic signatures.

The theoretical insights gained from these studies are invaluable for:

- Drug Development: Understanding the molecule's electronic landscape can inform the design of derivatives that can act as inhibitors or bind to specific biological targets.[3][4]
- Materials Science: The ability to computationally predict and tune the absorption spectrum is crucial for developing new photosensitizers for photodynamic therapy or components for organic electronic devices.[2]
- Fundamental Chemistry: These studies provide a deep understanding of structure-property relationships in substituted polycyclic aromatic systems.

Future computational work could expand on this foundation by exploring solvent effects using continuum models (like PCM), studying the molecule's behavior in different protonation states, investigating its excited-state dynamics, and modeling its interactions with biological macromolecules through molecular docking simulations.

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- To cite this document: BenchChem. [quantum chemistry and DFT studies of 6-Amino-1-phenalenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604517#quantum-chemistry-and-dft-studies-of-6-amino-1-phenalenone]

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